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molecular formula C9H9IO2 B010209 Methyl 2-iodo-5-methylbenzoate CAS No. 103440-52-4

Methyl 2-iodo-5-methylbenzoate

Cat. No. B010209
M. Wt: 276.07 g/mol
InChI Key: DHYMLHOXGMUIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242121B2

Procedure details

A visually clean 100 L flask equipped with a mechanical stirrer thermocouple and water chilled condenser was charged with MeOH (50 L). 2-iodo-5-methylbenzoic acid (5.85 kg, 22.32 mol) was then added while stirring. Concentrated sulfuric acid (0.595 L, 11.16 mol) was then added portion-wise which caused an increase in temperature from 17° C. to 22° C. This mixture was gradually brought to an internal temperature of 64.6° C. an aged overnight (˜18 h). The next morning the reaction had reached >98% conversion by HPLC. The flask was cooled to 16° C. by placing in an ice bath and 850 ml of 10N NaOH (0.98 equiv.) was added slowly (over 10 minutes) while monitoring the pH. After the addition the pH was 5-6 (Caution: bringing pH over 9 can result in saponification during the work-up). The solution was then concentrated to about 16 L and this suspension was transferred to a 100 L extractor. The flask was rinsed with 8 L of IPAc and 4 L of water which were also transferred to the extractor. 32 L IPAc along with 10 L of 5w % NaHCO3 and ˜10 L of 15w % Brine. The layers were cut and the aqueous layers were back-extracted with 20 L of IPAc. The organic layers were then combined and washed with 10 L of 15w % Brine. The organic layers were collected to provide E-1 (6.055 kg, 21.93 mol, 98% yield) in 98.3% purity.
Quantity
5.85 kg
Type
reactant
Reaction Step One
Quantity
0.595 L
Type
reactant
Reaction Step Two
Name
Quantity
850 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[OH-].[Na+].[CH3:19]O>>[I:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([O:6][CH3:19])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
5.85 kg
Type
reactant
Smiles
IC1=C(C(=O)O)C=C(C=C1)C
Step Two
Name
Quantity
0.595 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
850 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
16 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A visually clean 100 L flask equipped with a mechanical stirrer thermocouple and water chilled condenser
TEMPERATURE
Type
TEMPERATURE
Details
an increase in temperature from 17° C. to 22° C
CUSTOM
Type
CUSTOM
Details
(˜18 h)
Duration
18 h
CUSTOM
Type
CUSTOM
Details
by placing in an ice bath
ADDITION
Type
ADDITION
Details
After the addition the pH was 5-6 (Caution
CUSTOM
Type
CUSTOM
Details
can result in saponification during the work-up)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated to about 16 L
WASH
Type
WASH
Details
The flask was rinsed with 8 L of IPAc and 4 L of water which
EXTRACTION
Type
EXTRACTION
Details
the aqueous layers were back-extracted with 20 L of IPAc
WASH
Type
WASH
Details
washed with 10 L of 15w % Brine
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
CUSTOM
Type
CUSTOM
Details
to provide E-1 (6.055 kg, 21.93 mol, 98% yield) in 98.3% purity

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
IC1=C(C(=O)OC)C=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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